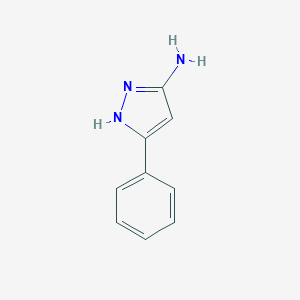

3-Amino-5-phenylpyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSZRRFDVPMZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935629 | |

| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-10-7, 827-41-8 | |

| Record name | 3-Amino-5-phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 5-amino-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-phenylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-phenylpyrazole, also known as 5-phenyl-1H-pyrazol-3-amine, is a key heterocyclic building block in the field of medicinal chemistry and materials science. Its pyrazole core, substituted with both an amino and a phenyl group, provides a versatile scaffold for the synthesis of a wide range of biologically active compounds and functional materials. The amino group offers a reactive handle for further functionalization, enabling the construction of more complex molecular architectures such as pyrazolo[1,5-a]pyrimidines, ureas, and amides. This guide provides a comprehensive overview of a common synthetic route and the essential analytical techniques used for the characterization of this important intermediate.

Synthesis of 3-Amino-5-phenylpyrazole

A prevalent and efficient method for the synthesis of 3-Amino-5-phenylpyrazole involves the cyclocondensation reaction between benzoylacetonitrile (also known as 3-oxo-3-phenylpropanenitrile) and hydrazine hydrate. This reaction proceeds readily, often in an alcoholic solvent, to form the pyrazole ring system.

Experimental Protocol: Synthesis

Materials:

-

Benzoylacetonitrile (1 equivalent)

-

Hydrazine hydrate (80% solution, 1.2 equivalents)

-

Ethanol (or other suitable alcohol like methanol or isopropanol)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetonitrile (1 eq.) in a minimal amount of ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. The precipitation can be further encouraged by placing the flask in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold distilled water or cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to yield 3-Amino-5-phenylpyrazole as a crystalline solid.

Characterization

The identity and purity of the synthesized 3-Amino-5-phenylpyrazole are confirmed through a combination of physical and spectroscopic methods.

Physical and Chemical Properties

The fundamental physical properties of 3-Amino-5-phenylpyrazole are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-phenyl-1H-pyrazol-3-amine[1] |

| Molecular Formula | C₉H₉N₃[1] |

| Molecular Weight | 159.19 g/mol [1] |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 124-127 °C |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information and confirms the successful synthesis of the target molecule.

Table 1: ¹H NMR Data (Expected)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole-CH | ~5.7 - 6.0 | Singlet (s) |

| Aromatic-H | ~7.2 - 7.8 | Multiplet (m) |

| -NH₂ | ~4.5 - 5.5 (broad) | Singlet (s) |

| Pyrazole-NH | ~11.0 - 12.0 (broad) | Singlet (s) |

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are solvent-dependent. The NH and NH₂ protons are exchangeable with D₂O.

Table 2: ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| Pyrazole C-3 | ~159 |

| Pyrazole C-4 | ~88 |

| Pyrazole C-5 | ~145 |

| Phenyl C1' (ipso) | ~133 |

| Phenyl C2'/C6' | ~125 |

| Phenyl C3'/C5' | ~128 |

| Phenyl C4' | ~127 |

Note: Data referenced from MAGN.RES.CHEM.,31,107(1993) for a spectrum recorded in DMSO-d₆.

Table 3: FTIR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (amine and pyrazole NH) |

| 3100 - 3000 | Aromatic C-H stretching |

| ~1640 | N-H bending (scissoring) |

| ~1595 | C=N stretching (pyrazole ring) |

| ~1550 | C=C stretching (aromatic and pyrazole rings) |

| 750 and 690 | C-H out-of-plane bending (monosubstituted benzene) |

Note: Spectrum typically recorded as a KBr pellet or using an ATR accessory.

Table 4: Mass Spectrometry Data

| m/z Value | Assignment |

| 159 | [M]⁺ (Molecular Ion)[1] |

| 130 | [M - HCN - H]⁺ or [M - N₂H]⁺[1] |

Experimental Protocols: Characterization

Melting Point Determination: A small amount of the dried crystalline sample is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus, and the temperature is raised slowly (1-2 °C/min) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

FTIR Spectroscopy (ATR Method):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume of the solution into the gas chromatograph (GC), which separates the compound from any volatile impurities.

-

Ionization and Analysis: The separated compound enters the mass spectrometer (MS), where it is ionized (typically by electron impact, EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Applications in Drug Development

3-Amino-5-phenylpyrazole is a precursor for a multitude of derivatives with significant therapeutic potential. It is used in the synthesis of:

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in compounds designed to target various protein kinases involved in cancer and inflammatory diseases.

-

Receptor Antagonists: Derivatives have been explored as antagonists for receptors such as the corticotropin-releasing factor-1 (CRF-1) receptor.

-

Antimicrobial and Antifungal Agents: The scaffold can be incorporated into molecules exhibiting antibacterial and antifungal properties.

Safety Information

3-Amino-5-phenylpyrazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. A dust mask is recommended when handling the solid.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-phenylpyrazole, a heterocyclic aromatic amine, serves as a pivotal scaffold in the realm of medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrazole ring substituted with both an amino and a phenyl group, bestow upon it a versatile reactivity profile, making it a valuable starting material for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-5-phenylpyrazole, detailed experimental protocols for its synthesis and characterization, and insights into its biological significance.

Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. A summary of the key properties of 3-Amino-5-phenylpyrazole is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| IUPAC Name | 5-phenyl-1H-pyrazol-3-amine | [1] |

| CAS Number | 1572-10-7 | |

| Melting Point | 124-127 °C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in DMSO and Methanol. | [2] |

| logP (calculated) | 1.177 | [3] |

| Water Solubility (calculated) | -2.69 (log10WS, mol/l) | [3] |

| Topological Polar Surface Area | 54.7 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Experimental Protocols

Synthesis of 3-Amino-5-phenylpyrazole

A common and effective method for the synthesis of 3-Amino-5-phenylpyrazole involves the condensation reaction between benzoylacetonitrile and hydrazine hydrate.[4]

Materials:

-

Benzoylacetonitrile

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for pH adjustment if necessary)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 3-Amino-5-phenylpyrazole as a crystalline solid.

Spectroscopic Characterization

1. 1H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-5-phenylpyrazole in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard zg30

-

Number of Scans: 16-32

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width: Appropriate for the chemical shift range of aromatic and amine protons.

-

2. 13C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of 3-Amino-5-phenylpyrazole in 0.6-0.7 mL of DMSO-d₆ or CDCl₃ with TMS.[5]

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled (e.g., zgpg30)

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

3. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural elucidation.[6]

-

Crystal Growth: Grow single crystals of 3-Amino-5-phenylpyrazole by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer equipped with a Mo Kα or Cu Kα radiation source. Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model using full-matrix least-squares on F².

Biological Activities and Signaling Pathways

Derivatives of 3-Amino-5-phenylpyrazole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[7][8][9][10][11][12][13][14][15][16][17][18][19] While the specific signaling pathways for the parent compound are a subject of ongoing research, its derivatives have been shown to target various key cellular players. For instance, pyrazole-based compounds are known to act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and apoptosis.[13][14][16][17][18]

The following diagram illustrates a generalized workflow for screening the cytotoxic activity of 3-Amino-5-phenylpyrazole and its derivatives against cancer cell lines, a common starting point for investigating its potential as an anticancer agent.

Caption: Workflow for Cytotoxicity Screening of 3-Amino-5-phenylpyrazole Derivatives.

References

- 1. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-phenylpyrazole | 1572-10-7 [chemicalbook.com]

- 3. 5-Amino-3-phenylpyrazole (CAS 827-41-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Amino-5-phenylpyrazole (CAS: 1572-10-7)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological significance of 3-Amino-5-phenylpyrazole. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.

Core Properties and Identifiers

3-Amino-5-phenylpyrazole is a versatile heterocyclic amine that serves as a crucial building block in the development of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring both an amino group and a phenyl group on a pyrazole core, allows for diverse chemical modifications.

Physicochemical and Spectroscopic Data

The fundamental properties of 3-Amino-5-phenylpyrazole are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1572-10-7 | [3][4] |

| Molecular Formula | C₉H₉N₃ | [3][4] |

| Molecular Weight | 159.19 g/mol | [3][4] |

| IUPAC Name | 5-phenyl-1H-pyrazol-3-amine | [3] |

| Appearance | Red to brown powder or crystals | [2] |

| Melting Point | 124-127 °C | [5] |

| XLogP3-AA | 1.5 | |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Data Availability and Details | Source |

| ¹H NMR | Spectrum available. A representative spectrum in DMSO-d₆ shows characteristic peaks for the pyrazole and phenyl protons. | [3][6] |

| ¹³C NMR | Spectrum available. Solvent: DMSO-d₆. | [3][7] |

| Mass Spectrometry (GC-MS) | Data available, with a top peak at m/z 159, corresponding to the molecular ion. | [3] |

| Infrared (IR) Spectroscopy | FTIR spectrum available (KBr pellet technique). | [3] |

Synthesis and Experimental Protocols

The synthesis of 3-Amino-5-phenylpyrazole can be achieved through various routes. One common method involves the cyclization of a suitable precursor.

General Synthesis Workflow

The diagram below illustrates a conceptual workflow for the synthesis of aminopyrazoles, highlighting the key reaction type.

Caption: General workflow for aminopyrazole synthesis.

Experimental Protocol: Synthesis from Phenylisothiazole

A reported method for synthesizing 3-Amino-5-phenylpyrazole involves the reaction of an isothiazole precursor with hydrazine.[4][8]

-

Objective: To synthesize 3-Amino-5-phenylpyrazole via hydrazine-mediated rearrangement of 3-amino-5-phenylisothiazole.

-

Materials:

-

3-amino-5-phenylisothiazole

-

Anhydrous hydrazine

-

Ethanol (or a suitable high-boiling solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-phenylisothiazole in a minimal amount of the chosen solvent.

-

Add an excess of anhydrous hydrazine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent and excess hydrazine under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product.

-

Chemical Reactivity and Applications

3-Amino-5-phenylpyrazole is a valuable intermediate due to its reactive amino group and the pyrazole ring, enabling the synthesis of a wide array of more complex heterocyclic systems.[8]

Role as a Synthetic Intermediate

The compound serves as a precursor for various derivatives with potential biological activities. The following diagram illustrates its central role in synthesizing other important chemical scaffolds.

Caption: Key synthetic transformations of 3-Amino-5-phenylpyrazole.

This reactivity makes it a key component in the synthesis of compounds explored for various applications, including:

-

Pharmaceuticals: As a scaffold for anti-inflammatory and analgesic agents.[1]

-

Agrochemicals: As an intermediate in the formulation of herbicides and fungicides.[1]

Biological Activity and Significance

While 3-Amino-5-phenylpyrazole itself is primarily a synthetic intermediate, the pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of aminopyrazoles have shown a wide spectrum of pharmacological activities.

Role in Drug Discovery and Agrochemical Development

The development of novel bioactive compounds often follows a structured pipeline where versatile intermediates like 3-Amino-5-phenylpyrazole are crucial.

Caption: Workflow from core scaffold to candidate compound.

Pyrazole-containing compounds have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anti-tubercular properties.[9]

Safety and Handling

Proper handling of 3-Amino-5-phenylpyrazole is essential in a laboratory setting.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source |

| Signal Word | Warning | [5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][5] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][5] |

| Hazard Classifications | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity – Single Exposure (Category 3) | [3][5] |

| Personal Protective Equipment (PPE) | Dust mask (type N95), safety glasses, chemical-resistant gloves. | [5] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Long-term storage is recommended at -20°C. | [3][10] |

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-phenylpyrazole 98 1572-10-7 [sigmaaldrich.com]

- 5. 3-Amino-5-phenylpyrazole 98 1572-10-7 [sigmaaldrich.com]

- 6. 3-Amino-5-phenylpyrazole(1572-10-7) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-Amino-5-phenylpyrazole | 1572-10-7 [chemicalbook.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.usbio.net [cdn.usbio.net]

Tautomerism in 3-Amino-5-phenylpyrazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the phenomenon of interconverting isomers, is a critical consideration in the design and development of pharmacologically active molecules. In the realm of heterocyclic chemistry, 3-amino-5-phenylpyrazole and its derivatives represent a significant class of compounds known for their diverse biological activities, including their roles as kinase inhibitors. The tautomeric equilibrium of these compounds, primarily the annular prototropic tautomerism between the 3-amino and 5-amino forms, profoundly influences their physicochemical properties, reactivity, and ultimately, their interaction with biological targets. This technical guide provides a comprehensive analysis of tautomerism in 3-amino-5-phenylpyrazole and its derivatives, presenting quantitative data, detailed experimental protocols for characterization, and visualizations of the underlying chemical and biological processes.

Introduction to Tautomerism in 3-Amino-5-phenylpyrazoles

The tautomerism of 3-amino-5-phenylpyrazole primarily involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between the 3-amino-5-phenyl-1H-pyrazole and the 5-amino-3-phenyl-1H-pyrazole tautomers. While amino-imino tautomerism is theoretically possible, studies have consistently shown that the amino tautomers are significantly more stable and are the predominant forms observed.

The position of the annular tautomeric equilibrium is a delicate balance influenced by several factors:

-

Electronic Effects of Substituents: The nature of substituents on the pyrazole ring and the phenyl group can significantly alter the relative stability of the tautomers. Electron-donating groups (EDGs) tend to favor the 3-amino tautomer, while electron-withdrawing groups (EWGs) can shift the equilibrium towards the 5-amino form.

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in stabilizing one tautomer over the other. Polar solvents can solvate the more polar tautomer more effectively, thereby influencing the equilibrium position.

-

Intra- and Intermolecular Hydrogen Bonding: The formation of hydrogen bonds, either within the same molecule or between adjacent molecules, can stabilize specific tautomeric forms, particularly in the solid state.

A thorough understanding and characterization of the predominant tautomeric form are paramount for rational drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Tautomeric Forms of 3-Amino-5-phenylpyrazole

The primary tautomeric equilibrium in 3-amino-5-phenylpyrazole is the annular prototropic tautomerism, as illustrated below.

Quantitative Analysis of Tautomeric Equilibrium

The relative stability and population of the tautomers can be quantified through both computational and experimental methods. The equilibrium constant (KT) represents the ratio of the two tautomers at equilibrium.

Computational Studies

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of tautomers. The Gibbs free energy difference (ΔG) between the tautomers can be used to calculate the theoretical KT.

| Compound | Method | Basis Set | Solvent | ΔE (kJ/mol) | ΔG (kJ/mol) | Predominant Tautomer | Reference |

| 3-Aminopyrazole | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | 10.7 | 9.8 | 3-Amino | [1] |

| 4-Cyano-3-aminopyrazole | DFT (B3LYP) | 6-31G | DMSO | - | - | 5-Amino | [2] |

| 4-Thiocyanato-3-aminopyrazole | DFT (B3LYP) | 6-31G | DMSO | - | - | 5-Amino | [2] |

| 4-Methoxy-3-aminopyrazole | DFT (B3LYP) | 6-31G** | DMSO | - | - | 3-Amino | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key experimental techniques for identifying and quantifying tautomers in solution and the solid state.

Table 2: Key Spectroscopic Data for Tautomer Identification

| Technique | Tautomer | Key Spectroscopic Feature | Reference |

| 1H NMR | 3-Amino vs. 5-Amino | Chemical shifts of pyrazole ring protons and NH protons can differ. In some cases, separate signals for each tautomer can be observed at low temperatures. | [2] |

| 13C NMR | 3-Amino vs. 5-Amino | Chemical shifts of C3 and C5 carbons are distinct for each tautomer. | [3] |

| IR Spectroscopy | Amino vs. Imino | Presence of N-H stretching bands (around 3300-3500 cm-1) confirms the amino form. | [1] |

| IR Spectroscopy | 3-Amino vs. 5-Amino | The fingerprint region can show distinct patterns for each tautomer. | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of tautomeric forms.

Synthesis of 3-Amino-5-phenylpyrazole Derivatives

A general method for the synthesis of 3-amino-5-arylpyrazoles involves the condensation of a β-ketonitrile with hydrazine.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriately substituted β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 3-amino-5-arylpyrazole derivative.

NMR Spectroscopy for Tautomer Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in an NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

Data Acquisition (1H NMR):

-

Acquire a standard one-dimensional 1H NMR spectrum at room temperature.

-

To resolve exchanging protons and potentially observe separate signals for each tautomer, acquire spectra at lower temperatures (e.g., 253 K, 233 K).

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

-

Integrate the signals corresponding to each tautomer if they are well-resolved.

-

The ratio of the integrals provides the tautomer ratio (KT).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm-1.

Data Analysis:

-

Identify characteristic absorption bands, such as N-H stretching vibrations, to confirm the presence of the amino group.

-

Compare the fingerprint region (1600-600 cm-1) with calculated spectra or spectra of known tautomers to identify the predominant form.

X-ray Crystallography

Crystal Growth:

-

Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Process the diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure. The positions of hydrogen atoms, particularly the one on the pyrazole nitrogen, will definitively identify the tautomer present in the solid state.

Biological Relevance: 3-Aminopyrazole Derivatives as Kinase Inhibitors

3-Aminopyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, particularly as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

One important family of kinases targeted by 3-aminopyrazole derivatives is the Aurora kinases (Aurora A, B, and C), which play crucial roles in mitosis.[4] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

The 3-aminopyrazole core often acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase in the ATP-binding pocket, thereby competing with ATP and inhibiting the kinase's activity. The specific tautomeric form of the inhibitor is critical for this interaction, as it dictates the precise geometry and hydrogen bonding pattern.

Conclusion

The tautomerism of 3-amino-5-phenylpyrazole and its derivatives is a fundamental aspect that governs their chemical behavior and biological activity. A multi-faceted approach, combining computational modeling with rigorous experimental characterization through NMR, IR, and X-ray crystallography, is essential for elucidating the predominant tautomeric forms. This in-depth understanding is a prerequisite for the rational design of novel and effective therapeutic agents based on this versatile heterocyclic scaffold. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

References

- 1. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3-Amino-5-phenylpyrazole: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-amino-5-phenylpyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility as a building block for a diverse range of biologically active compounds. Its unique structural features allow for facile derivatization, enabling the exploration of vast chemical spaces and the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the applications of 3-amino-5-phenylpyrazole, with a particular focus on its role in the development of anticancer agents and kinase inhibitors. We delve into the quantitative data supporting its efficacy, detailed experimental protocols for the synthesis and evaluation of its derivatives, and visual representations of its mechanism of action within key signaling pathways.

A Privileged Scaffold in Medicinal Chemistry

3-Amino-5-phenylpyrazole is a heterocyclic aromatic compound containing a pyrazole ring substituted with an amino group at the 3-position and a phenyl group at the 5-position. This arrangement of functional groups provides an excellent platform for chemical modification, making it a valuable starting material for the synthesis of a wide array of derivatives. The amino group can be readily acylated, alkylated, or incorporated into various heterocyclic systems, while the phenyl ring can be substituted to modulate the compound's physicochemical properties and target interactions.

The applications of 3-amino-5-phenylpyrazole and its derivatives extend across multiple fields:

-

Medicinal Chemistry : The most significant applications are in the discovery of novel therapeutics, particularly for cancer and inflammatory diseases. These derivatives have shown potent activity as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and c-Jun N-terminal Kinase (JNK).[1]

-

Agrochemicals : The pyrazole core is a well-known toxophore in many commercial pesticides. Derivatives of 3-amino-5-phenylpyrazole have been explored for their potential as herbicides and insecticides.

-

Materials Science : The structural rigidity and potential for hydrogen bonding make pyrazole derivatives interesting candidates for the development of novel polymers and functional materials.

Quantitative Analysis of Biological Activity

The potency of 3-amino-5-phenylpyrazole derivatives as anticancer agents and kinase inhibitors has been extensively documented. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against various cancer cell lines and kinases, providing a clear comparison of their biological activities.

Table 1: Anticancer Activity of 3-Amino-5-phenylpyrazole Derivatives (IC50 Values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| P-6 | HCT116 (Colon) | 0.37 ± 0.15 | [2] |

| MCF-7 (Breast) | 0.44 ± 0.06 | [2] | |

| P-20 | HCT116 (Colon) | 0.56 | [2] |

| MCF-7 (Breast) | 0.39 | [2] | |

| Compound 22 | MCF7 (Breast) | 2.82 | [3] |

| A549 (Lung) | 3.15 | [3] | |

| HeLa (Cervical) | 4.68 | [3] | |

| PC3 (Prostate) | 6.28 | [3] | |

| Compound 23 | MCF7 (Breast) | 3.11 | [3] |

| A549 (Lung) | 4.23 | [3] | |

| HeLa (Cervical) | 5.12 | [3] | |

| PC3 (Prostate) | 5.89 | [3] | |

| Compound 52 | A549 (Lung) | 21.2 | [3] |

| MCF7 (Breast) | 18.4 | [3] | |

| DU145 (Prostate) | 19.2 | [3] | |

| HeLa (Cervical) | 25.3 | [3] | |

| Compound 29 | MCF7 (Breast) | 17.12 | [3] |

| HepG2 (Liver) | 10.05 | [3] | |

| A549 (Lung) | 29.95 | [3] | |

| Caco2 (Colon) | 25.24 | [3] | |

| Compound 35 | HepG2 (Liver) | 3.53 | [3] |

| MCF7 (Breast) | 6.71 | [3] | |

| Hela (Cervical) | 5.16 | [3] |

Table 2: Kinase Inhibitory Activity of 3-Amino-5-phenylpyrazole Derivatives (IC50 Values in µM)

| Compound ID | Kinase Target | IC50 (µM) | Reference |

| P-6 | Aurora-A | 0.11 ± 0.03 | [2] |

| Compound 22 | EGFR | 0.6124 | [3] |

| Compound 23 | EGFR | 0.5132 | [3] |

| Compound 30 | CDK2/cyclin A2 | 60% inhibition at 10 µM | [3] |

| Compound 36 | CDK2 | 0.199 | [3] |

| Compound 1 | Akt1 | 0.061 | [1] |

| Compound 19 | CDK4 | 0.420 | [1] |

| Compound 24 | CDK1 | 2.38 | [1] |

| Compound 25 | CDK1 | 1.52 | [1] |

Key Signaling Pathways Targeted by 3-Amino-5-phenylpyrazole Derivatives

Derivatives of 3-amino-5-phenylpyrazole exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate the points of intervention of these compounds in the EGFR and CDK signaling cascades.

Caption: EGFR Signaling Pathway Inhibition.

Caption: CDK Signaling Pathway Inhibition.

Experimental Protocols

To facilitate the replication and further development of these promising compounds, this section provides detailed methodologies for their synthesis and biological evaluation.

General Synthetic Protocol for 3-Amino-5-phenylpyrazole Derivatives

The synthesis of 3-amino-5-phenylpyrazole derivatives often involves a multi-step process. A representative workflow is depicted below, followed by a general experimental protocol.

Caption: General Synthetic Workflow.

Materials and Methods:

A mixture of an appropriately substituted halogenated aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL) containing a catalytic amount of piperidine (2-3 drops) is subjected to microwave irradiation at 140°C for 2-5 minutes.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system. The structures of the synthesized compounds are confirmed by spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Protocol for MTT Cell Viability Assay

The cytotoxic effects of the synthesized 3-amino-5-phenylpyrazole derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle:

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for an additional 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Perspectives

The 3-amino-5-phenylpyrazole scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The extensive research into its derivatives has led to the discovery of potent anticancer and anti-inflammatory compounds, with many acting as kinase inhibitors. The quantitative data presented herein underscore the potential of this scaffold in drug discovery.

Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies to further diversify the chemical space around the 3-amino-5-phenylpyrazole core could lead to the discovery of compounds with improved potency and selectivity. A deeper understanding of the structure-activity relationships (SAR) will be crucial for the rational design of next-generation inhibitors. Furthermore, in-depth mechanistic studies, including the elucidation of co-crystal structures with their target proteins, will provide invaluable insights for optimizing lead compounds. The continued investigation of this versatile scaffold holds great promise for the development of new and effective treatments for a range of human diseases.

References

discovery and history of aminopyrazole compounds

An In-depth Technical Guide to the Discovery and History of Aminopyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole scaffold is a privileged heterocyclic motif that has become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the discovery and historical development of aminopyrazole-based compounds, from their early synthesis to their evolution into highly successful, targeted therapies. This document details the foundational chemistry, key developmental milestones, and in-depth case studies of paradigm-shifting drugs. It includes quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a valuable resource for professionals in drug discovery and development.

Early History and Foundational Synthesis

The story of aminopyrazoles is intrinsically linked to the broader history of pyrazole chemistry. The pyrazole ring was first synthesized by Buchner in 1889. However, the most significant early contribution to pyrazole synthesis was the work of German chemist Ludwig Knorr. In 1883, Knorr reported the condensation of a 1,3-dicarbonyl compound (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine), a reaction now famously known as the Knorr pyrazole synthesis .[1] This reaction remains a fundamental and versatile method for constructing the pyrazole core.

The basic Knorr synthesis and related cyclocondensation reactions form the bedrock for producing the aminopyrazole scaffold. A common strategy involves the reaction of a β-ketonitrile with a hydrazine, which provides direct access to the 5-aminopyrazole regioisomer. The regioselectivity of the synthesis (i.e., the formation of 3-amino- vs. 5-aminopyrazoles) can be controlled by modifying reaction conditions, such as temperature and basicity, allowing for either kinetic or thermodynamic product formation. This synthetic tractability has been a crucial factor in the widespread adoption of the aminopyrazole core in drug discovery programs.[2][3]

Case Study 1: Diaryl-Pyrazoles as Selective COX-2 Inhibitors - The Discovery of Celecoxib

A pivotal moment in the history of pyrazole-based drugs was the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery in the early 1990s that the COX enzyme exists in two isoforms—a constitutive COX-1 responsible for homeostatic functions and an inducible COX-2 upregulated during inflammation—presented a major therapeutic opportunity.[4] The hypothesis was that selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects with fewer of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[4][5]

A team at G.D. Searle & Company (later part of Pfizer), led by John Talley, discovered and developed a class of 1,5-diarylpyrazole compounds that showed high selectivity for COX-2.[6][7] This research culminated in the synthesis of Celecoxib (marketed as Celebrex), which received FDA approval on December 31, 1998.[4][8] Celecoxib's structure features a central pyrazole ring with p-tolyl and p-sulfamoylphenyl groups at the 1 and 5 positions, respectively. The sulfonamide side chain is crucial for its selectivity, as it binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[6]

Mechanism of Action and Signaling Pathway

Celecoxib selectively inhibits the COX-2 enzyme, which is a key player in the prostaglandin biosynthesis pathway. When cells are activated by inflammatory stimuli, phospholipase enzymes release arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins, including PGE2, which are potent mediators of inflammation, pain, and fever.[9][10] By blocking this step, Celecoxib effectively reduces the production of these pro-inflammatory mediators.[11]

Quantitative Data: COX-1/COX-2 Inhibition

The therapeutic efficacy and safety profile of Celecoxib are defined by its selectivity for COX-2 over COX-1. This is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Rofecoxib | >100 | 0.53 | >188 |

| Diclofenac | 5.1 | 1.7 | 3 |

| Indomethacin | 0.1 | 6.3 | 0.016 |

| Data compiled from various in vitro and whole blood assays. Absolute values vary by assay system, but relative selectivity is consistent.[3][12][13][14] |

Experimental Protocols

This protocol describes a common laboratory-scale synthesis via the condensation of a β-dione with a hydrazine hydrochloride salt.[15][16]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 equivalent) and 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent).

-

Solvent Addition: Add ethanol or a mixture of ethyl acetate and water as the solvent.

-

Reaction: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 5-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath (0-5 °C) for 1 hour to promote precipitation.

-

Isolation: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water, and then a non-polar solvent like hexane to remove impurities.

-

Purification: Dry the crude product under vacuum. Further purify the solid by recrystallization from a suitable solvent system, such as toluene or an ethyl acetate/heptane mixture, to yield pure Celecoxib.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines a general procedure to determine the IC50 values of a test compound against COX-1 and COX-2.[4]

-

Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes, typically derived from insect or mammalian expression systems.

-

Compound Preparation: Prepare a stock solution of Celecoxib in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.

-

Reaction Incubation: In a multi-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound dilution (or vehicle control). Allow to pre-incubate for a short period (e.g., 15 minutes) at 37 °C.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: Allow the reaction to proceed for a defined time (e.g., 10 minutes) at 37 °C, then terminate the reaction by adding a stopping solution (e.g., a strong acid like HCl).

-

PGE2 Quantification: Quantify the amount of Prostaglandin E2 (PGE2) produced in each well using a competitive Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Plot the percentage of inhibition of PGE2 production against the logarithm of the test compound concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Case Study 2: Aminopyrazoles as Cardiac Myosin Inhibitors - The Discovery of Mavacamten

More recently, the aminopyrazole scaffold has been instrumental in developing first-in-class therapies for genetic cardiovascular diseases. Mavacamten (marketed as Camzyos), developed by MyoKardia (a subsidiary of Bristol Myers Squibb), is a selective, allosteric, and reversible inhibitor of cardiac myosin.[17][18] It was approved by the FDA in April 2022 for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM), a disease characterized by excessive heart muscle contraction (hypercontractility) and thickening of the ventricular wall.[17][19]

The discovery of Mavacamten represents a shift towards precision medicine, targeting the fundamental molecular driver of a disease. The aminopyrazole core in Mavacamten serves as a stable and synthetically accessible framework for the molecule's functional groups, which are precisely oriented to interact with the cardiac myosin protein.

Mechanism of Action and Signaling Pathway

Mavacamten modulates the function of the cardiac sarcomere, the fundamental contractile unit of the heart muscle. In oHCM, hypercontractility is driven by an excessive number of myosin heads engaging with actin filaments to form force-generating cross-bridges.[20] Mavacamten binds to cardiac myosin and stabilizes it in an energy-sparing, "super-relaxed" state.[21][22] In this state, the myosin heads are less likely to interact with actin, reducing the number of active cross-bridges.[1] This leads to a decrease in excessive contractility, alleviates the obstruction of blood flow out of the heart (LVOT obstruction), and improves the heart's filling pressures.[1]

References

- 1. drugs.com [drugs.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 8. news-medical.net [news-medical.net]

- 9. ClinPGx [clinpgx.org]

- 10. academic.oup.com [academic.oup.com]

- 11. news-medical.net [news-medical.net]

- 12. apexbt.com [apexbt.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. zenodo.org [zenodo.org]

- 16. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 17. Mavacamten - Wikipedia [en.wikipedia.org]

- 18. Mavacamten: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cardiovascular drug mavacamten awarded Drug Discovery of the Year Award 2024 - British Pharmacological Society [bps.ac.uk]

- 20. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. droracle.ai [droracle.ai]

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a "privileged scaffold," leading to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the multifaceted biological activities of pyrazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a consolidated source of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting their therapeutic effects through the modulation of various signaling pathways and the inhibition of key enzymes involved in cancer progression.[1]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines, with data presented as IC50 values (the half-maximal inhibitory concentration).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Benzamide Derivative | HCT-116 (Colon) | 7.74 - 82.49 | [2] |

| Pyrazole Benzamide Derivative | MCF-7 (Breast) | 4.98 - 92.62 | [2] |

| Pyrazole Dihydro Triazinone Derivative | HCT-116 (Colon) | 7.74 - 82.49 | [2] |

| Pyrazole Dihydro Triazinone Derivative | MCF-7 (Breast) | 4.98 - 92.62 | [2] |

| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0 | [2] |

| 4-bromophenyl substituted pyrazole | HeLa (Cervical) | 9.8 | [2] |

| 4-bromophenyl substituted pyrazole | MCF-7 (Breast) | 5.8 | [2] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [1] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 | [1] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 | [1] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 | [1] |

| Pyrazole Acetohydrazide Derivative 32 | A2780 (Ovarian) | 8.63 | [3] |

| Pyrazole Acetohydrazide Derivative 30 | A2780 (Ovarian) | 8.14 | [3] |

| Pyrazole Derivative 19 | A2780 (Ovarian) | 8.57 | [3] |

| Pyrazole Derivative 1 | K562 (Leukemia) | 7.31 | [3] |

| Pyrazole Carbohydrazide Derivative 4 | MDA-MB-231 (Breast) | 6.36 | [3] |

| Pyrazole Acetohydrazide Derivative 5 | MDA-MB-231 (Breast) | 5.90 | [3] |

| Pongamol Derivative 2j | HeLa (Cervical) | 21.42 | [4] |

| Pongamol Derivative 2k | HeLa (Cervical) | 40.60 | [4] |

| Pongamol Derivative 2j | SKOV3 (Ovarian) | 42.15 | [4] |

| Pongamol Derivative 2k | SKOV3 (Ovarian) | 60.85 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Test pyrazole derivatives

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Caption: Pyrazole derivatives inhibiting key kinases in cancer signaling pathways.

Antimicrobial Activity of Pyrazole Derivatives

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various bacteria and fungi.[5]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazole-thiazole hybrid 24 | ΔTolC E. coli | - | [6] |

| Tethered thiazolo-pyrazole 17 | MRSA | 4 | [6] |

| Imidazo-pyridine substituted pyrazole 18 | E. coli | <1 | [6] |

| Coumarin-substituted pyrazole 23 | S. aureus | 1.56 - 6.25 | [6] |

| Coumarin-substituted pyrazole 23 | P. aeruginosa | 1.56 - 6.25 | [6] |

| Hydrazide derivative 11 | Gram-positive & Gram-negative bacteria | - | [6] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | A. niger | 2.9 - 7.8 | [7] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | S. aureus | 62.5 - 125 | [7] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | B. subtilis | 62.5 - 125 | [7] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | K. pneumoniae | 62.5 - 125 | [7] |

| Compound 3 | E. coli | 0.25 | [8] |

| Compound 4 | S. epidermidis | 0.25 | [8] |

| Compound 2 | A. niger | 1 | [8] |

| Compound 3 | M. audouinii | 0.5 | [8] |

| Halogenoaminopyrazole 4b, 4f, 5a, 5b | P. aeruginosa | 460 | [9] |

| Halogenoaminopyrazole 4b, 4e, 4f, 5a, 5b | E. coli | 460 | [9] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial and fungal strains

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile cork borer or pipette tips

-

Test pyrazole derivatives

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) in the agar.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for assessing the antimicrobial activity of pyrazole derivatives.

Anti-inflammatory Activity of Pyrazole Derivatives

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro COX inhibitory activity and in vivo anti-inflammatory effects of selected pyrazole derivatives.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In vivo Anti-inflammatory Activity (% inhibition) | Reference |

| Compound 5u | 45.23 - 204.51 | 1.79 | 74.92 | 80.63 | [10] |

| Compound 5s | 45.23 - 204.51 | 2.51 | 72.95 | 78.09 | [10] |

| Compound 5r | 45.23 - 204.51 | - | 64.40 | - | [10] |

| Compound 5t | 45.23 - 204.51 | - | 22.21 | - | [10] |

| Celecoxib | 15 | 0.04 | 375 | - | [11] |

| Compound 1 | >222 | 0.31 | >222 | ED50 = 74.3 mg/kg | [12] |

| Compound 2 | - | 0.45 | 111.1 | ED50 = 118 mg/kg | [12] |

| Compound 3 | - | - | 111.1 | ED50 = 120 mg/kg | [12] |

| Compound 36 | - | 1.13 | 7.84 | 94% of meloxicam | [12] |

| Compound 37 | - | 1.03 | 8.21 | 86% of meloxicam | [12] |

| PYZ16 | - | 0.52 | 10.73 | 64.28 | [13] |

| PYZ24 | - | - | - | ED50 = 35.7 µmol/kg | [13] |

| PYZ25 | - | - | - | ED50 = 38.7 µmol/kg | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Test pyrazole derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups (e.g., control, standard, and test groups with different doses of the pyrazole derivative).

-

Compound Administration: Administer the pyrazole derivatives or the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathway: NF-κB Inhibition in Inflammation

The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Some pyrazole derivatives have been shown to inhibit the NF-κB signaling pathway.[14][15][16]

Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Anticonvulsant and Antidepressant Activities

Pyrazole derivatives have also been investigated for their potential in treating central nervous system disorders, demonstrating both anticonvulsant and antidepressant properties.[17][18]

Quantitative Data: Anticonvulsant and Antidepressant Activities

The following table provides data on the anticonvulsant and antidepressant effects of certain pyrazole derivatives.

| Compound/Derivative | Test Model | Dose | Effect | Reference |

| Compound 11b | PTZ-induced seizures | 20 mg/kg | Remarkable protection | [19] |

| Compound 11a | PTZ-induced seizures | 20 mg/kg | Remarkable protection | [19] |

| Compound 11d | PTZ-induced seizures | 20 mg/kg | Remarkable protection | [19] |

| Compound 4a | Tail suspension test | 10 mg/kg | Immobility time: 68.23 s | [18] |

| Compound 4b | Tail suspension test | 10 mg/kg | Immobility time: 67.58 s | [18] |

| Imipramine (standard) | Tail suspension test | 10 mg/kg | Immobility time: 132.00 s | [18] |

| Pyrazole derivatives (4a-4i) | MES test | Highest dose | No activity | [20] |

| Compound 6d | MES test | ED50 = 21.5 mg/kg | Anticonvulsant activity | [20] |

| Compound 6d | PTZ test | ED50 = 11.2 mg/kg | Anticonvulsant activity | [20] |

Experimental Protocols

This model is used to screen for potential anticonvulsant drugs.

Materials:

-

Mice

-

Pentylenetetrazole (PTZ) solution

-

Test pyrazole derivatives

-

Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

-

Animal Grouping and Compound Administration: Similar to the paw edema model.

-

PTZ Injection: 30-60 minutes after compound administration, inject PTZ (e.g., 85 mg/kg, s.c.) to induce clonic seizures.

-

Observation: Observe the mice for a set period (e.g., 30 minutes) and record the onset and duration of seizures.

-

Data Analysis: Calculate the percentage of protection from seizures for each group compared to the control group.

This is a behavioral test used to screen for potential antidepressant drugs.

Materials:

-

Mice

-

Tail suspension apparatus

-

Test pyrazole derivatives

-

Standard antidepressant drug (e.g., Imipramine)

Procedure:

-

Animal Grouping and Compound Administration: As described previously.

-

Suspension: 30-60 minutes after compound administration, suspend each mouse by its tail from a horizontal bar using adhesive tape.

-

Observation: Record the total duration of immobility for each mouse over a 6-minute period.

-

Data Analysis: Compare the duration of immobility in the test groups to the control group. A significant decrease in immobility time suggests antidepressant-like activity.

Antiviral Activity of Pyrazole Derivatives

Recent research has highlighted the potential of pyrazole derivatives as antiviral agents against a range of viruses.[21][22][23]

Quantitative Data: Antiviral Activity

The following table shows the antiviral activity of selected pyrazole derivatives.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | HEL | 7 µg/mL | [21] |

| Pyrazole 412 | Measles virus (MeV) | - | 0.06 | [24] |

| Compound 413 | Herpes simplex virus type-1 | Vero | 0.02 | [24] |

| Compound 415 | Hepatitis C virus (HCV) | - | 0.11 | [24] |

| 3,4-dichloro derivative 416 | HIV | - | 0.047 | [24] |

| Hydrazone 6 | Newcastle disease virus (NDV) | - | 100% protection | [23] |

| Thiazolidinedione derivative 9 | Newcastle disease virus (NDV) | - | 100% protection | [23] |

| Pyrazolopyrimidine derivative 7 | Newcastle disease virus (NDV) | - | 95% protection | [23] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a virus and the efficacy of antiviral compounds.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Culture medium

-

Agarose or methylcellulose overlay

-

Test pyrazole derivatives

-

Neutral red or crystal violet stain

Procedure:

-

Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known dilution of the virus in the presence of various concentrations of the pyrazole derivative.

-

Overlay: After an adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (containing the test compound) to restrict virus spread.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Stain the cells with neutral red or crystal violet to visualize the plaques (areas of dead or lysed cells).

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Synthesis of Pyrazole Derivatives

The versatility of the pyrazole scaffold is in part due to the numerous synthetic routes available for its construction.

General Synthetic Strategies

-

Knorr Pyrazole Synthesis: This is a classical and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[25][26]

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine with an alkyne or alkene.[27]

-

From α,β-Unsaturated Ketones (Chalcones): Reaction of chalcones with hydrazine derivatives is a common route to pyrazolines, which can then be oxidized to pyrazoles.[24]

-

Multi-component Reactions: One-pot reactions involving three or more components to construct the pyrazole ring offer an efficient and atom-economical approach.[28]

General Synthetic Scheme: Knorr Pyrazole Synthesis

"Reactants" [label=<

+

+ 1,3-Dicarbonyl CompoundHydrazine Derivative